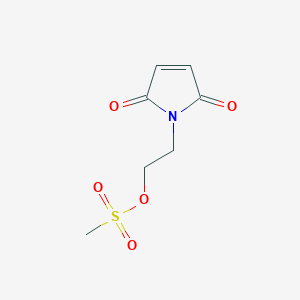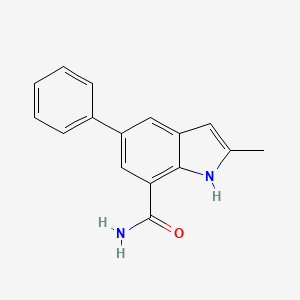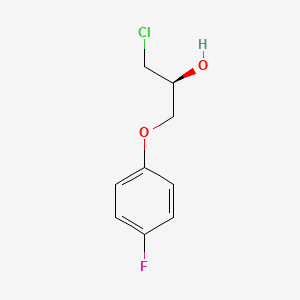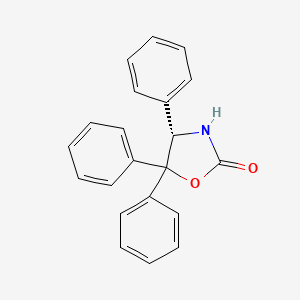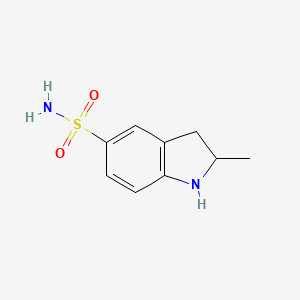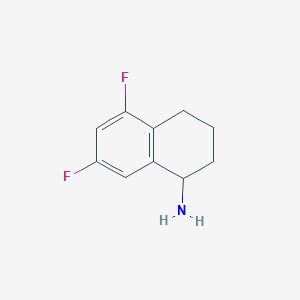
Isoindolin-5-amine
Descripción general
Descripción
Isoindolin-5-amine is a chemical compound with the CAS Number: 45766-35-6 and a molecular weight of 134.18 . It is also known by its IUPAC name, 2,3-dihydro-1H-isoindol-5-ylamine . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown solid .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .
Molecular Structure Analysis
This compound contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aliphatic) .
Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature underwent selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone .
Physical And Chemical Properties Analysis
The main chemical property of amines, including this compound, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .
Aplicaciones Científicas De Investigación
Green Synthesis Techniques
Isoindolines, including isoindolin-5-amine derivatives, have been a significant focus in research due to their presence in various bioactive molecules. A study by Andrade-Jorge et al. (2017) developed a green synthesis technique for isoindolines, aiming to align with green chemistry principles. This method involved simple heating and solventless reactions, providing a more environmentally friendly synthesis approach.
Antimycobacterial and Cytotoxic Activities
A series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized and tested for their antimycobacterial activities. Rani et al. (2019) found that one compound, in particular, exhibited significant antimycobacterial activity and non-cytotoxicity, making it a potential candidate for treating Mycobacterium tuberculosis infections (Rani et al., 2019).
Antiproliferative Activity
Sović et al. (2011) explored novel derivatives of isoindoline for their antiproliferative activity. They found that these compounds exerted strong antiproliferative effects on various cell lines, indicating potential applications in cancer treatment (Sović et al., 2011).
Synthesis and Biological Evaluation
The synthesis and characterization of new isoindoline derivatives have been a focus, as they serve as intermediates for drugs with diverse biological activities. Mancilla et al. (2001) described the synthesis of 2-substituted isoindolines and their potential use as ligands for developing organometallic compounds with antitumor properties (Mancilla et al., 2001).
Catalyst-Free Synthesis Methods
Chen et al. (2014) developed a sustainable method for synthesizing 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions. This method highlights the emphasis on more environmentally friendly and efficient synthesis techniques for isoindoline derivatives (Chen et al., 2014).
DNA-Compatible Synthesis
Nie et al. (2022) reported a DNA-compatible protocol for transforming amines into drug-like moietiesrepresented by isoindolinone and thio-2-isoindole. This method is significant for its high conversion and wide substrate-scope property, making it feasible in manipulating terminal amines on oligonucleotide conjugates, including for "cap-and-catch" purification, sequential synthesis during DNA-encoded library construction, and on-DNA macrocyclization (Nie et al., 2022).
Synthesis of Isoindolin-1-one-3-Phosphonates
Adib et al. (2016) described an efficient synthesis method for isoindolin-1-one-3-phosphonates, involving a three-component synthesis under mild, catalyst-, and solvent-free conditions. This method is noteworthy for its high yield and environmentally friendly approach (Adib et al., 2016).
Urease Inhibitory Activity
Peytam et al. (2019) synthesized a series of isoindolin-1-one derivatives and evaluated their urease inhibitory activities. They found that one of the derivatives was notably potent, being more effective than standard inhibitors. This suggests potential applications in treating diseases where urease activity is a factor (Peytam et al., 2019).
Synthesis in Phosphonium Salt-Based Ionic Liquids
Cao et al. (2008) developed efficient approaches for synthesizing isoindolin-1-one derivatives in phosphonium salt ionic liquids. Their method offers good yields and high selectivities, demonstrating the versatility and efficiency of isoindolin-1-one synthesis (Cao et al., 2008).
Evaluation as Antidepressant Agents
Sun et al. (2022) studied isoindoline derivatives for their antidepressant activities, revealing significant activity in their synthesized compounds. This research contributes to the understanding of isoindoline derivatives as potential antidepressants (Sun et al., 2022).
Safety and Hazards
Isoindolin-5-amine hydrochloride is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water and consult a physician .
Direcciones Futuras
Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Future research may focus on developing more efficient strategies to access 3-hydroxyisoindolin-1-ones .
Mecanismo De Acción
Target of Action
Isoindolin-5-amine derivatives have been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
The interaction of this compound derivatives with the dopamine receptor D2 is believed to influence the receptor’s activity. The compounds were tested in silico to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that these compounds have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Biochemical Pathways
Therefore, the interaction of this compound with dopamine receptors could potentially affect these pathways .
Pharmacokinetics
Result of Action
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in this field has been underscored
Propiedades
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIFSHPDDSIFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564155 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45766-35-6 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-isoindol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

